[(5-Bromo-2-fluorophenyl)methyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Bromo-2-fluorophenyl)methyl]hydrazine is a chemical compound with the molecular formula C7H8BrFN2. It is a derivative of hydrazine, where the hydrazine moiety is attached to a 5-bromo-2-fluorophenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-2-fluorophenyl)methyl]hydrazine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
[(5-Bromo-2-fluorophenyl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium azide or potassium cyanide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield azides, while reduction with sodium borohydride can produce amines .
Scientific Research Applications
[(5-Bromo-2-fluorophenyl)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(5-Bromo-2-fluorophenyl)methyl]hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- [(5-Bromo-2-methylphenyl)methyl]hydrazine
- [(5-Fluoro-2-methylphenyl)methyl]hydrazine
- [(5-Chloro-2-fluorophenyl)methyl]hydrazine
Uniqueness
[(5-Bromo-2-fluorophenyl)methyl]hydrazine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
1016699-41-4 |
---|---|
Molecular Formula |
C7H8BrFN2 |
Molecular Weight |
219.05 g/mol |
IUPAC Name |
(5-bromo-2-fluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8BrFN2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2 |
InChI Key |
LENJGIDDPWQKEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.